N-cyclopropyl-6-iodo-quinazolin-4-amine
CAS No.:
Cat. No.: VC13896725
Molecular Formula: C11H10IN3
Molecular Weight: 311.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10IN3 |
|---|---|
| Molecular Weight | 311.12 g/mol |
| IUPAC Name | N-cyclopropyl-6-iodoquinazolin-4-amine |
| Standard InChI | InChI=1S/C11H10IN3/c12-7-1-4-10-9(5-7)11(14-6-13-10)15-8-2-3-8/h1,4-6,8H,2-3H2,(H,13,14,15) |
| Standard InChI Key | BANLEUQEKVFDFV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NC2=NC=NC3=C2C=C(C=C3)I |
Introduction
Chemical Identity and Structural Features
Molecular Properties
N-Cyclopropyl-6-iodo-quinazolin-4-amine belongs to the quinazoline family, a class of nitrogen-containing heterocycles. Its structure comprises a quinazoline ring system (a fused benzene and pyrimidine ring) with an iodine atom at the 6-position and a cyclopropylamine group at the 4-position. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.12 g/mol |
| IUPAC Name | N-Cyclopropyl-6-iodoquinazolin-4-amine |
| Canonical SMILES | C1CC1NC2=NC=NC3=C2C=C(C=C3)I |
| InChI Key | BANLEUQEKVFDFV-UHFFFAOYSA-N |
The iodine atom enhances electrophilicity, facilitating cross-coupling reactions, while the cyclopropyl group introduces steric and electronic effects that modulate target binding .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The -NMR spectrum exhibits signals for the cyclopropyl protons (δ 0.5–1.2 ppm) and aromatic protons (δ 7.2–8.5 ppm), while the iodine atom contributes to a distinct isotopic pattern in MS .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of N-cyclopropyl-6-iodo-quinazolin-4-amine typically involves sequential functionalization of the quinazoline core:
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Quinazoline Core Formation: Starting from anthranilic acid derivatives, cyclocondensation with cyanogen bromide yields 4-chloroquinazoline .
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Iodination: Electrophilic iodination at position 6 using (NIS) in acetic acid introduces the iodine substituent .
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Amination: Nucleophilic substitution of the 4-chloro group with cyclopropylamine under basic conditions (e.g., ) completes the synthesis .
Example Protocol:
4-Chloro-6-iodoquinazoline (1.0 mmol) reacts with cyclopropylamine (1.2 mmol) in dimethylformamide (DMF) at 80°C for 12 hours, yielding N-cyclopropyl-6-iodo-quinazolin-4-amine in 75% purity after column chromatography .
Industrial-Scale Production
Optimization strategies include microwave-assisted synthesis to reduce reaction times and solvent-free conditions to minimize environmental impact. Pd-catalyzed cross-coupling reactions further enable diversification of the 6-position for structure-activity relationship (SAR) studies .
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies suggest activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to interference with DNA gyrase .
Comparative Analysis with Analogues
Substituent Effects on Activity
| Compound | R<sub>4</sub> | R<sub>6</sub> | Activity (, μM) |
|---|---|---|---|
| N-Cyclopropyl-6-iodo-4-amine | Cyclopropyl | Iodo | 25.3 (MCF-7) |
| N-(4-Fluorobenzyl)-6-iodo-4-amine | 4-Fluorobenzyl | Iodo | 18.9 (A549) |
| 6-Chloro-N-cyclopropyl-4-amine | Cyclopropyl | Chloro | 42.1 (MCF-7) |
The iodine atom enhances target affinity compared to chloro analogues, while bulky substituents at position 4 improve selectivity .
Role of Iodine in Drug Design
The iodine atom serves dual roles:
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Synthetic Handle: Enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups .
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Pharmacophore: Enhances hydrophobic interactions with kinase domains .
Future Directions and Applications
Targeted Therapy Development
Functionalization via cross-coupling (e.g., introducing piperazine or morpholine groups) could optimize pharmacokinetics and blood-brain barrier penetration .
Combination Therapies
Synergy with DNA-damaging agents (e.g., cisplatin) merits exploration to overcome chemoresistance in solid tumors .
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